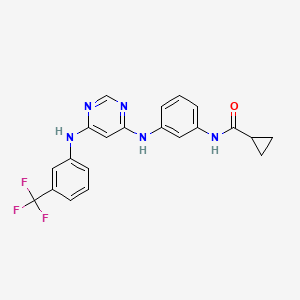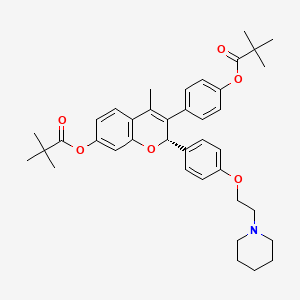
Unii-xcr716lecp
Overview
Description
EM-800, also known as acolbifene, is a novel nonsteroidal antiestrogen compound. It is a high-affinity ligand for estrogen receptor alpha and is primarily used in the treatment of breast cancer. EM-800 acts as a pure antagonist of the transcriptional functions of estrogen receptors alpha and beta, making it a potent and selective estrogen receptor modulator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EM-800 involves multiple steps, starting from the reaction of an aldehyde with a chloro derivative in the presence of potassium carbonate in dimethylformamide. This intermediate is then reacted with piperidine in refluxing toluene, followed by treatment with sodium acetate .
Industrial Production Methods
Industrial production methods for EM-800 are not widely documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
EM-800 undergoes various chemical reactions, including:
Oxidation: EM-800 can be oxidized to form its active metabolite, EM-652.
Reduction: Reduction reactions can be used to modify the structure of EM-800 for further studies.
Substitution: Substitution reactions can be employed to introduce different functional groups into the EM-800 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The major product formed is EM-652, the active metabolite of EM-800.
Reduction: Reduced derivatives of EM-800 with modified functional groups.
Substitution: Substituted derivatives of EM-800 with different functional groups
Scientific Research Applications
EM-800 has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of nonsteroidal antiestrogens.
Biology: Investigated for its effects on estrogen receptors in various biological systems.
Medicine: Primarily used in the treatment of breast cancer, especially in cases resistant to tamoxifen.
Industry: Potential applications in the development of new therapeutic agents targeting estrogen receptors .
Mechanism of Action
EM-800 exerts its effects by binding to estrogen receptors alpha and beta, acting as a pure antagonist. It blocks the estradiol-mediated activation of these receptors, thereby inhibiting the transcriptional functions of estrogen receptors. This leads to the inhibition of estrogen-dependent growth of breast cancer cells. EM-800 also impedes the interaction between estrogen receptors and coactivators, further blocking estrogen receptor-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: A widely used antiestrogen in the treatment of breast cancer. Unlike EM-800, tamoxifen has partial agonistic activity.
ICI 182 780 (Fulvestrant): A steroidal antiestrogen with potent antiestrogenic activity.
Toremifene: Another nonsteroidal antiestrogen with intrinsic estrogenic activity, which limits its therapeutic potential compared to EM-800.
Uniqueness of EM-800
EM-800 is unique due to its pure antagonistic activity on estrogen receptors alpha and beta, without any agonistic effects. This makes it a highly potent and selective estrogen receptor modulator, offering potential benefits in the treatment of breast cancer and other estrogen-sensitive conditions .
Properties
CAS No. |
182167-03-9 |
|---|---|
Molecular Formula |
C39H47NO6 |
Molecular Weight |
625.8 g/mol |
IUPAC Name |
[4-[(2S)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C39H47NO6/c1-26-32-20-19-31(45-37(42)39(5,6)7)25-33(32)46-35(34(26)27-11-17-30(18-12-27)44-36(41)38(2,3)4)28-13-15-29(16-14-28)43-24-23-40-21-9-8-10-22-40/h11-20,25,35H,8-10,21-24H2,1-7H3/t35-/m0/s1 |
InChI Key |
OEKMGABCSLYWOP-DHUJRADRSA-N |
SMILES |
CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |
Canonical SMILES |
CC1=C(C(OC2=C1C=CC(=C2)OC(=O)C(C)(C)C)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)OC(=O)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(7-(2,2-dimethyl-1-oxopropoxy)-4-methyl-2-(4-(2-(1-piperidinyl)ethoxy)phenyl)-2H-1-benzopyran-3-yl)phenyl 2,2-dimethylpropanoate EM 776 EM 800 EM-776 EM-800 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one](/img/structure/B1671116.png)
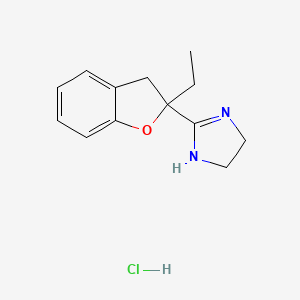
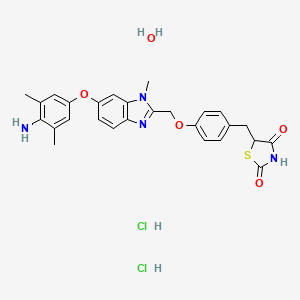
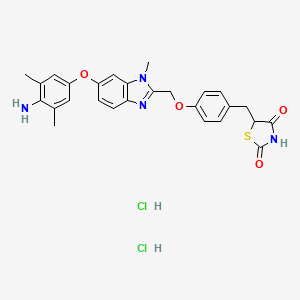
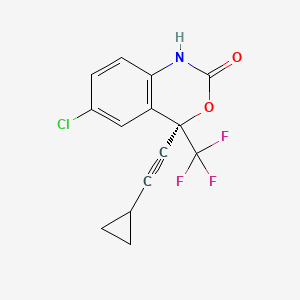
![(2S)-1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;sulfuric acid](/img/structure/B1671124.png)

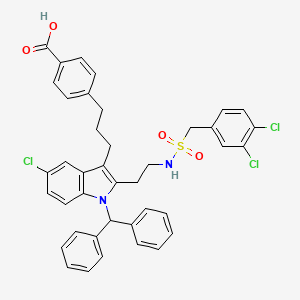
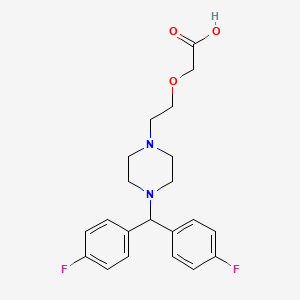
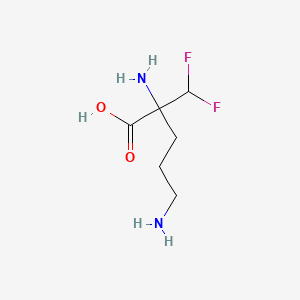
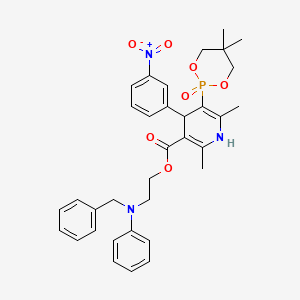

![2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide](/img/structure/B1671135.png)
